molecular formula C18H17N3 B1658505 N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE CAS No. 613-65-0

N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE

Cat. No.: B1658505
CAS No.: 613-65-0
M. Wt: 275.3 g/mol
InChI Key: RGYAGKVUDLVFOW-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is used in various applications, including dyes and pigments, due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE typically involves the diazotization of 2-naphthylamine followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups.

Scientific Research Applications

N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.

    Industry: Widely used in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE involves its interaction with molecular targets through its azo group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

    ANILINE, N,N-DIMETHYL-: A simpler analog without the azo group.

    2-NAPHTHYLAMINE: A precursor in the synthesis of the target compound.

    AZOBENZENE: Another azo compound with different substituents on the aromatic rings.

Uniqueness: N,N-DIMETHYL-4-NAPHTHALEN-2-YLDIAZENYLANILINE is unique due to its specific structure, which combines the properties of aniline, dimethylaniline, and 2-naphthylazo groups. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, especially in the field of dyes and pigments.

Properties

CAS No.

613-65-0

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

N,N-dimethyl-4-(naphthalen-2-yldiazenyl)aniline

InChI

InChI=1S/C18H17N3/c1-21(2)18-11-9-16(10-12-18)19-20-17-8-7-14-5-3-4-6-15(14)13-17/h3-13H,1-2H3

InChI Key

RGYAGKVUDLVFOW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=CC=CC=C3C=C2

Key on ui other cas no.

613-65-0

Origin of Product

United States

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